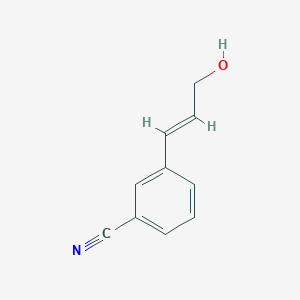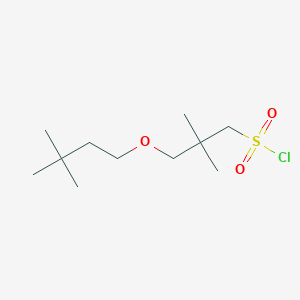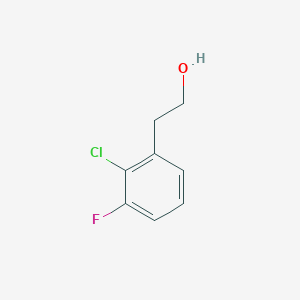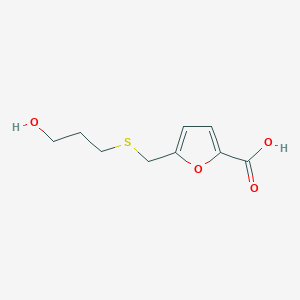
5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid is a chemical compound that belongs to the class of furan derivatives This compound is characterized by a furan ring substituted with a carboxylic acid group and a thioether side chain containing a hydroxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with 3-hydroxypropylthiol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution on the furan ring. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.
Major Products
Oxidation: Formation of 5-(((3-Oxopropyl)thio)methyl)furan-2-carboxylic acid.
Reduction: Formation of 5-(((3-Hydroxypropyl)thio)methyl)furan-2-methanol.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the thioether linkage can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Hydroxymethyl)furan-2-carboxylic acid: Similar structure but lacks the thioether linkage.
5-(3-Hydroxyphenyl)furan-2-carboxylic acid: Contains a phenyl group instead of a hydroxypropyl group.
5-Methyl-2-furancarboxylic acid: Contains a methyl group instead of a hydroxypropylthio group.
Uniqueness
5-(((3-Hydroxypropyl)thio)methyl)furan-2-carboxylic acid is unique due to the presence of both a hydroxypropyl group and a thioether linkage, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C9H12O4S |
|---|---|
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
5-(3-hydroxypropylsulfanylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H12O4S/c10-4-1-5-14-6-7-2-3-8(13-7)9(11)12/h2-3,10H,1,4-6H2,(H,11,12) |
InChI-Schlüssel |
MYAGUCACVBOINR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)C(=O)O)CSCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


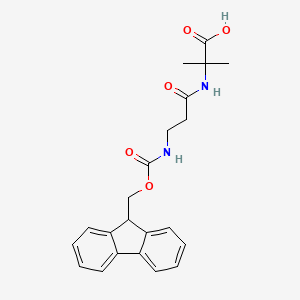

![1-[1-(3-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/no-structure.png)



![Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide](/img/structure/B13614889.png)
